N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including furan, piperidine, thiophene, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 5-methylfuran-2-carboxylic acid and 2-(piperidin-1-yl)ethylamine. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group transformations, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxazole ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the oxazole ring may produce 2-amino-5-(thiophen-2-yl)oxazole.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14-7-8-17(25-14)16(23-9-3-2-4-10-23)13-21-20(24)15-12-18(26-22-15)19-6-5-11-27-19/h5-8,11-12,16H,2-4,9-10,13H2,1H3,(H,21,24) |
InChI Key |
AXVVXLAIOSPRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCCC4 |
Origin of Product |
United States |
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